2-Aminopent-4-yn-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

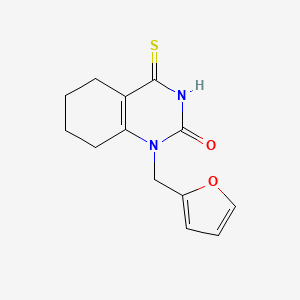

The IUPAC name for 2-Aminopent-4-yn-1-ol is 2-amino-4-pentyn-1-ol . The InChI code for this compound is 1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2 .Physical And Chemical Properties Analysis

2-Aminopent-4-yn-1-ol is a powder in physical form . It has a molecular weight of 99.13 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

Applications in Peptide Studies and Synthesis

Spin Label Amino Acid TOAC in Peptide Studies 2-Aminopent-4-yn-1-ol, as part of the paramagnetic amino acid TOAC, has been instrumental in studies concerning peptides and their synthesis. Specifically, TOAC's rigid structure and its peptide bond linkage to peptide backbones have provided valuable insights into peptide backbone dynamics, secondary structure, and interactions with membranes. These studies have extensively utilized EPR spectroscopy along with other techniques like X-ray crystallography, CD, fluorescence, NMR, and FT-IR. The incorporation of TOAC in peptides has facilitated detailed investigations into their secondary structure and interactions, especially with GPCR ligands, host defense peptides, phospholamban, and β-amyloid. Moreover, TOAC has proven to be a valuable probe in paramagnetic relaxation enhancement NMR studies for understanding peptide-protein interactions (Schreier et al., 2012).

Metathesis Reactions in the Synthesis of β-Amino Acid Derivatives 2-Aminopent-4-yn-1-ol's derivatives, particularly cyclic β-amino acids, have seen significant interest due to their biological relevance and impact on drug research. Various metathesis reactions, including ring-opening, ring-closing, and cross metathesis, have been employed to access alicyclic β-amino acids and other densely functionalized derivatives. The review by Kiss et al. provides a comprehensive overview of the synthetic routes to this class of derivatives, emphasizing selective and stereocontrolled methodologies in the context of versatility, robustness, limitations, and efficiency (Kiss et al., 2018).

Safety and Hazards

The safety information for 2-Aminopent-4-yn-1-ol includes several hazard statements: H302, H312, H314, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name |

2-aminopent-4-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-2-3-5(6)4-7/h1,5,7H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJYGCIFADHREE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2638147.png)

![N-(2-chlorophenyl)-3-[4-(4-chlorophenyl)piperazino]-2-butenamide](/img/structure/B2638148.png)

![3-benzyl-6-(3-methylpiperidine-1-carbonyl)-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B2638150.png)

![7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2638153.png)

![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2638154.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)

![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)

![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)